Enantiomeric Specificity: The (R)-Configuration is Essential for Biological Activity
The biological activity of the final influenza inhibitor is contingent on using the specific (R)-enantiomer of 3-amino-4,4-dimethylpentanoic acid. The (S)-enantiomer-derived final compounds (6 and 7) demonstrated drastically reduced binding affinity (Kd) for the PB2 target and cellular potency (EC90) compared to their (R)-enantiomer counterparts (4 and 5) [1]. This was confirmed by X-ray crystallography, showing the (R)-enantiomer positions the tert-butyl group correctly within the hydrophobic pocket [1].
| Evidence Dimension | PB2 Binding Affinity (Kd) and Cellular Potency (EC90) of synthesized azaindole inhibitors |
|---|---|
| Target Compound Data | Compounds 4 and 5 (derived from (R)-enantiomer): Excellent binding activity and potency [1]. |
| Comparator Or Baseline | Compounds 6 and 7 (derived from (S)-enantiomer): Reduced binding activity and potency [1]. |
| Quantified Difference | Qualitative difference reported as a significant loss of activity for the (S)-enantiomer-derived compounds. The (R)-enantiomer is essential for a productive binding mode [1]. |
| Conditions | Fluorescence polarization competition binding assay (Kd) and branched DNA (bDNA) cellular assay (EC90) against influenza PB2 [1]. |
Why This Matters
Procurement of the racemic mixture or the incorrect (S)-enantiomer will yield an inactive final compound, wasting synthesis resources and producing invalid biological data.
- [1] Farmer, L. J., et al. (2017). Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. ACS Medicinal Chemistry Letters, 8(2), 256–260. View Source
